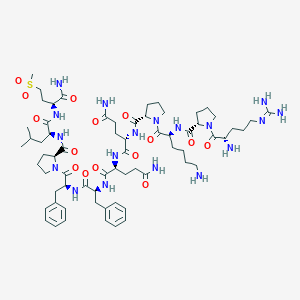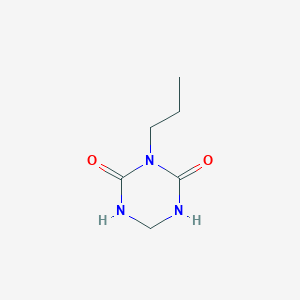
3-Propyl-1,3,5-triazinane-2,4-dione
Overview
Description
Para-nitrophenylphosphate is a non-proteinaceous chromogenic substrate used in various biochemical assays. It is particularly known for its role in enzyme-linked immunosorbent assays (ELISA) and spectrophotometric assays, where it serves as a substrate for alkaline and acid phosphatases . The hydrolysis of para-nitrophenylphosphate by phosphatases releases inorganic phosphate and para-nitrophenol, the latter of which is yellow and absorbs light at 405 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
Para-nitrophenylphosphate can be synthesized through the phosphorylation of para-nitrophenol. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like pyridine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, para-nitrophenylphosphate is produced in large quantities using automated processes that ensure consistency and quality. The production involves the same basic chemical reactions but on a larger scale, with stringent controls on reaction conditions, purification, and packaging to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Para-nitrophenylphosphate primarily undergoes hydrolysis reactions catalyzed by phosphatases. This hydrolysis results in the formation of para-nitrophenol and inorganic phosphate .
Common Reagents and Conditions
The hydrolysis of para-nitrophenylphosphate is typically carried out in aqueous solutions at specific pH levels, depending on the type of phosphatase being studied. For alkaline phosphatases, the reaction is conducted in alkaline conditions, while for acid phosphatases, acidic conditions are used .
Major Products
The major products of the hydrolysis reaction are para-nitrophenol and inorganic phosphate. Para-nitrophenol is a yellow compound that can be easily detected and quantified using spectrophotometric methods .
Scientific Research Applications
Para-nitrophenylphosphate is widely used in scientific research due to its role as a chromogenic substrate. Some of its key applications include:
Enzyme Activity Assays: It is used to measure the activity of various phosphatases, including alkaline and acid phosphatases.
Biochemical Research: It serves as a tool for studying enzyme kinetics and mechanisms of action.
Medical Diagnostics: Para-nitrophenylphosphate-based assays are used in clinical laboratories to diagnose diseases related to phosphatase activity.
Industrial Applications: It is used in quality control processes in the pharmaceutical and biotechnology industries.
Mechanism of Action
Para-nitrophenylphosphate exerts its effects through its role as a substrate for phosphatases. The enzyme catalyzes the hydrolysis of para-nitrophenylphosphate, resulting in the release of para-nitrophenol and inorganic phosphate . The reaction mechanism involves the nucleophilic attack of a water molecule on the phosphorus atom, facilitated by the enzyme’s active site .
Comparison with Similar Compounds
Para-nitrophenylphosphate is unique due to its chromogenic properties, which make it an ideal substrate for spectrophotometric assays. Similar compounds include:
Paraoxon: Another organophosphate compound used in biochemical assays.
Para-nitrophenylacetate: A substrate for esterases, which also releases para-nitrophenol upon hydrolysis.
Para-nitrophenylphosphate stands out due to its specific use in phosphatase assays and its ability to produce a measurable color change, making it highly valuable in research and diagnostics .
Properties
IUPAC Name |
3-propyl-1,3,5-triazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-2-3-9-5(10)7-4-8-6(9)11/h2-4H2,1H3,(H,7,10)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQLXKMYTDCQIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)NCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


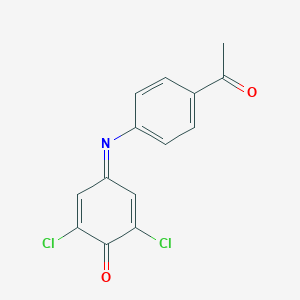
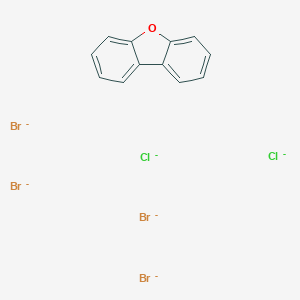

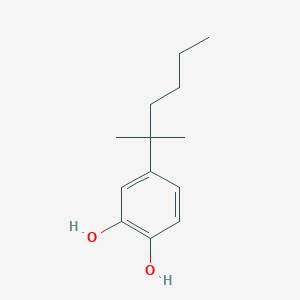
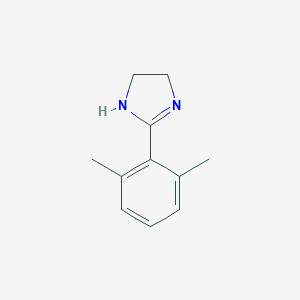
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)

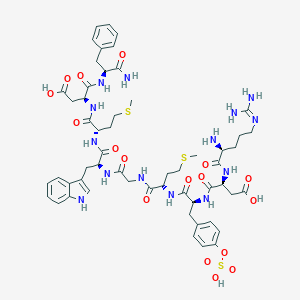



![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)
